molecular formula C19H18FN3O2S B2620849 2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide CAS No. 1797028-34-2

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide

Cat. No. B2620849
CAS RN: 1797028-34-2
M. Wt: 371.43
InChI Key: HKJDRGVDTIMZLS-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)acetamide is a chemical compound that has shown potential in scientific research applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Scientific Research Applications

Synthesis and Derivatives

Research has focused on synthesizing thiazole and its derivatives due to their antimicrobial activities. For instance, the synthesis of ethoxy carbonyl methylene thiazol-4-one and its reaction with different reagents to produce various derivatives has been explored. These compounds were tested for antimicrobial activity against bacterial and fungal isolates, showing significant effects (Wardkhan et al., 2008).

Pharmacological Evaluation

The pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, acting as glutaminase inhibitors, highlights the potential of thiazole derivatives in therapeutic applications. These compounds have been tested for their ability to inhibit the growth of certain cancer cells, suggesting their utility in cancer treatment (Shukla et al., 2012).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives have been investigated, showing that these compounds possess significant antioxidant activity. This is determined through various assays, indicating their potential use in combating oxidative stress (Chkirate et al., 2019).

Anti-inflammatory Properties

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory activity have been documented. Some derivatives exhibited significant anti-inflammatory effects, highlighting the potential therapeutic applications of these compounds in inflammation-related conditions (Sunder & Maleraju, 2013).

Anion Coordination and Molecular Structure

Studies have also delved into the structural aspects of amide derivatives and their anion coordination capabilities. The spatial orientation of these compounds can significantly influence their interaction with anions, which is crucial for understanding their reactivity and potential applications in materials science and catalysis (Kalita & Baruah, 2010).

properties

IUPAC Name

2-ethoxy-N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-11-18(24)21-14-7-5-6-13(10-14)17-12-26-19(23-17)22-16-9-4-3-8-15(16)20/h3-10,12H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJDRGVDTIMZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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